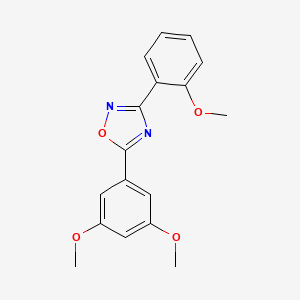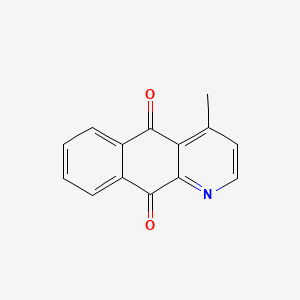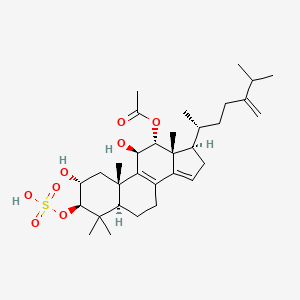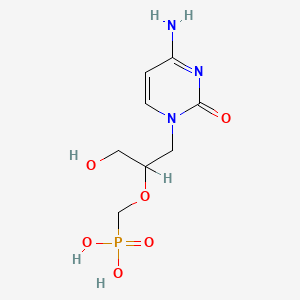
1-(2-Methyl-6-propan-2-ylphenyl)-5-phenyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-6-propan-2-ylphenyl)-5-phenyltetrazole is a member of tetrazoles.
Scientific Research Applications
PPARgamma Agonists Development
Research on structurally related compounds, like N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, explores the synthesis and optimization of phenyl alkyl ether moieties. These agonists show potential for increased solubility and functional activity, vital for pharmacological applications (Collins et al., 1998).
Tetrazole Formation Studies
Studies on the formation of 5-Phenyltetrazole, a structurally related compound, reveal insights into the chemical processes involving tetrazoles. The research explores the formation of tetrazole through mercury(II) oxide oxidation, providing foundational knowledge for the synthesis of related compounds (Ito et al., 1978).
Structural Analysis and Tautomerism
Investigations into the tautomerism and interannular conjugation of ortho-substituted-5-phenyltetrazoles offer insights into the molecular structure and behavior of tetrazoles. This research is fundamental for understanding the chemical properties and potential applications of such compounds (Butler & Garvin, 1981).
Photochemical Studies
The photochemical formation of specific nitrenes from 1-Methyl-5-phenyltetrazole provides insights into the reactivity and stability of tetrazole derivatives under certain conditions. This research is critical for applications that may involve light-induced reactions (Abe et al., 2018).
Reaction with α-Epoxides
Research on the reaction of 5-phenyltetrazole with α-epoxides leads to a better understanding of the chemical reactivity of tetrazoles. Such studies are crucial for synthesizing new compounds with potential pharmacological applications (Buzilova et al., 1983).
Nuclear Magnetic Resonance and Mass Spectral Studies
Investigations into the nuclear magnetic resonance and mass spectral properties of 5-phenyltetrazole and its derivatives are essential for understanding their molecular structure and potential applications in various fields, including pharmaceuticals (Fraser & Haque, 1968).
Thermolysis Investigations
Studying the thermolysis of compounds like 5-methyl-1-phenyltetrazole helps in understanding the thermal stability and decomposition pathways of tetrazoles. This knowledge is critical for applications in materials science and pharmaceuticals (Klyuev et al., 1980).
Crystal Structure Analysis
Research on the crystal structure of bis(5-phenyltetrazol-2-yl)methane, a compound structurally similar to 1-(2-Methyl-6-propan-2-ylphenyl)-5-phenyltetrazole, provides insights into molecular interactions and stability, crucial for designing new materials and drugs (Lyakhov et al., 2002).
properties
Product Name |
1-(2-Methyl-6-propan-2-ylphenyl)-5-phenyltetrazole |
|---|---|
Molecular Formula |
C17H18N4 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
1-(2-methyl-6-propan-2-ylphenyl)-5-phenyltetrazole |
InChI |
InChI=1S/C17H18N4/c1-12(2)15-11-7-8-13(3)16(15)21-17(18-19-20-21)14-9-5-4-6-10-14/h4-12H,1-3H3 |
InChI Key |
GHLIFTSCRSQYIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)N2C(=NN=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)N2C(=NN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



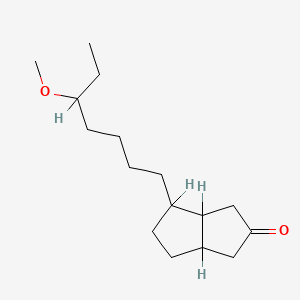
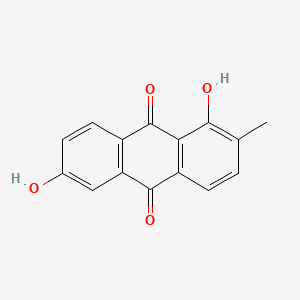

![(5-Methyl-3-(morpholinomethyl)-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indol-6-yl)(naphthalen-1-yl)methanone](/img/structure/B1201742.png)




![2-[[(4-Chloro-1-methyl-3-pyrazolyl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1201750.png)
